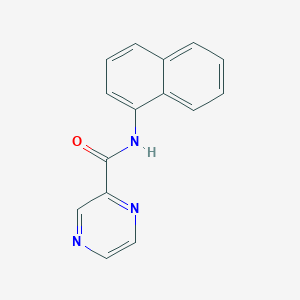

![molecular formula C12H14N4O2 B5592066 5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)

5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to "5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one" involves multi-step chemical reactions starting from ester ethoxycarbonylhydrazones with primary amines, leading to various substituted 1,2,4-triazine derivatives. A notable method includes the reaction of aromatic aldehyde or ketone ethoxycarbonylhydrazones with aryl or methyl isocyanates in boiling triethylamine followed by hydrolysis (Chau, Malanda, & Milcent, 1998). This approach allows for the introduction of diverse substituents on the triazine ring, facilitating the exploration of chemical space for potential bioactive compounds.

科学的研究の応用

Synthesis and Antimicrobial Activities

Research has demonstrated that derivatives of 1,2,4-triazole, including structures similar to "5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one," have been synthesized for their potential antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives has shown promising antimicrobial properties against various microorganisms. Such studies are pivotal for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).

Antiviral Activity Against Avian Influenza

Another significant application is in the field of antiviral research, where derivatives of the 1,2,4-triazine family have been investigated for their activity against avian influenza viruses. A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, which were found to possess significant anti-influenza A virus (H5N1) activity. This research highlights the potential of 1,2,4-triazine derivatives in developing antiviral agents against specific and dangerous strains of influenza (Hebishy et al., 2020).

Development of Selective Ligands

In the realm of neuropharmacology, derivatives have been synthesized as ligands for serotonin receptors, indicating their potential use in the development of drugs targeting the central nervous system. Such studies focus on creating compounds with selective affinity for serotonin receptor subtypes, which could lead to new treatments for psychiatric disorders (Salerno et al., 2004).

Fluorescent Probes for Environmental Monitoring

Additionally, triazine derivatives have been explored as fluorescent probes for the detection of nitroaromatic compounds in water, demonstrating the versatility of these compounds in environmental monitoring applications. This research underscores the potential for using triazine-based probes in detecting pollutants, offering a rapid, sensitive method for environmental assessment (Das & Mandal, 2018).

特性

IUPAC Name |

5-(2-ethoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-3-18-10-7-5-4-6-9(10)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNIWKGEUNAEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=O)NN=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)

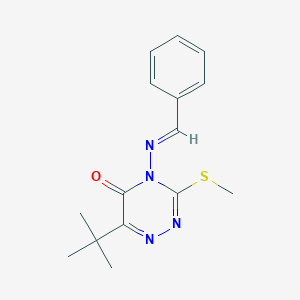

![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)

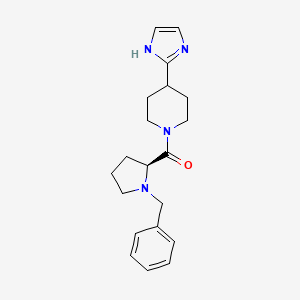

![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)

![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)

![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

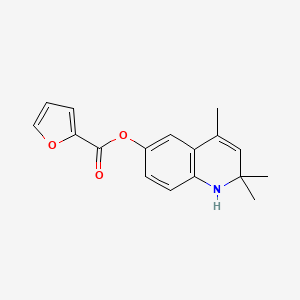

![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

![N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5592068.png)